
2-Chloro-4-undécanoylpyridine
Vue d'ensemble
Description
2-Chloro-4-undecanoylpyridine is an organic compound with the molecular formula C16H24ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an undecanoyl group at the fourth position of the pyridine ring
Applications De Recherche Scientifique
2-Chloro-4-undecanoylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-4-undecanoylpyridine are the EGFR and VEGFR-2 receptors . These receptors play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and division. When these receptors are activated, they trigger a series of chemical reactions inside the cell that instruct the cell to grow, divide, or perform specific functions.
Mode of Action
2-Chloro-4-undecanoylpyridine interacts with its targets, the EGFR and VEGFR-2 receptors, by binding to them . This binding can inhibit the normal function of these receptors, thereby disrupting the cell signaling pathways they regulate. The disruption of these pathways can lead to changes in cell behavior, such as reduced cell growth or division.
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-undecanoylpyridine are those regulated by the EGFR and VEGFR-2 receptors . These pathways are involved in a variety of cellular processes, including cell growth, division, and differentiation. By inhibiting these receptors, 2-Chloro-4-undecanoylpyridine can disrupt these processes, potentially leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of 2-Chloro-4-undecanoylpyridine’s action are primarily related to its inhibition of the EGFR and VEGFR-2 receptors . By inhibiting these receptors, the compound can disrupt cell signaling pathways, leading to changes in cell behavior. These changes can include reduced cell growth or division, which could potentially have therapeutic applications in conditions characterized by abnormal cell growth, such as cancer.
Analyse Biochimique
Biochemical Properties
2-Chloro-4-undecanoylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often involve the binding of 2-Chloro-4-undecanoylpyridine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, 2-Chloro-4-undecanoylpyridine can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
The effects of 2-Chloro-4-undecanoylpyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-4-undecanoylpyridine has been shown to alter the expression of genes involved in inflammatory responses and oxidative stress. It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2-Chloro-4-undecanoylpyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, 2-Chloro-4-undecanoylpyridine has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular responses . Additionally, 2-Chloro-4-undecanoylpyridine can modulate enzyme activity by acting as a competitive inhibitor or allosteric modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-undecanoylpyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-undecanoylpyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 2-Chloro-4-undecanoylpyridine has been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-undecanoylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, 2-Chloro-4-undecanoylpyridine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-Chloro-4-undecanoylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in lipid and carbohydrate metabolism. For example, 2-Chloro-4-undecanoylpyridine can modulate the activity of enzymes involved in the β-oxidation of fatty acids, leading to changes in metabolic flux and metabolite levels. Additionally, the compound can influence the tricarboxylic acid (TCA) cycle by affecting the activity of key enzymes, such as citrate synthase and succinate dehydrogenase .
Transport and Distribution
The transport and distribution of 2-Chloro-4-undecanoylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, 2-Chloro-4-undecanoylpyridine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Chloro-4-undecanoylpyridine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus. Targeting signals and post-translational modifications play essential roles in directing 2-Chloro-4-undecanoylpyridine to these compartments. The localization of the compound within these organelles can influence its interactions with biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-undecanoylpyridine typically involves the acylation of 2-chloropyridine with undecanoic acid or its derivatives. One common method is the Friedel-Crafts acylation, where 2-chloropyridine reacts with undecanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of 2-Chloro-4-undecanoylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-undecanoylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the carbonyl group in the undecanoyl chain can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives of the undecanoyl chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A simpler analog with only a chlorine atom at the second position.
4-Undecanoylpyridine: Lacks the chlorine atom but has the undecanoyl group at the fourth position.
2-Chloro-4-methylpyridine: Similar structure but with a methyl group instead of the undecanoyl chain.
Uniqueness
2-Chloro-4-undecanoylpyridine is unique due to the combination of the chlorine atom and the long-chain undecanoyl group
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)undecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-9-10-15(19)14-11-12-18-16(17)13-14/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRWBLNDDNSYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642140 | |
| Record name | 1-(2-Chloropyridin-4-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-78-6 | |
| Record name | 1-(2-Chloropyridin-4-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


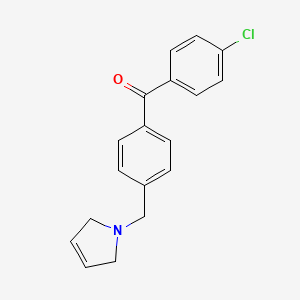
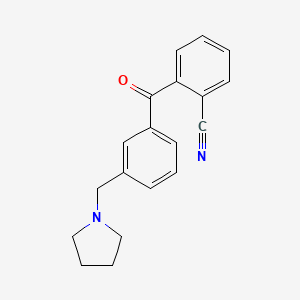
![3,5-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613697.png)
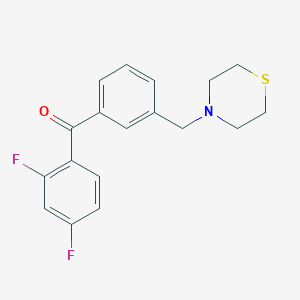
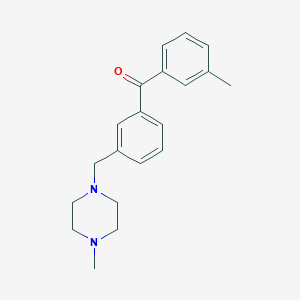
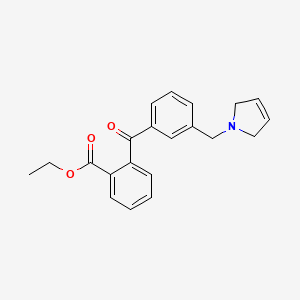
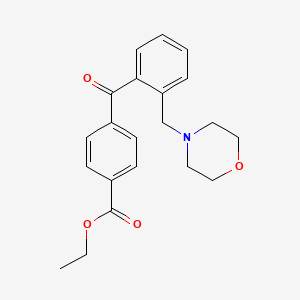
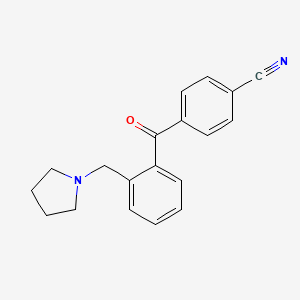

![6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic Acid](/img/structure/B1613709.png)
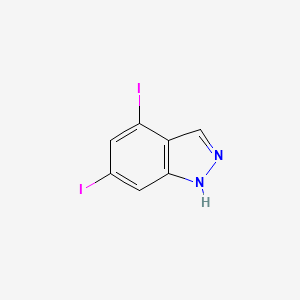
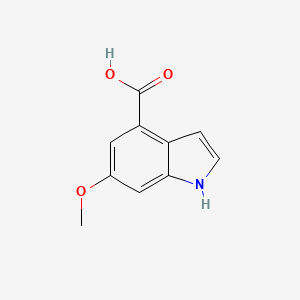
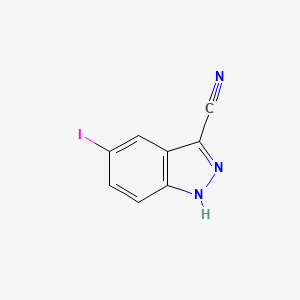
![3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613713.png)
